molecular formula C17H20ClN B585853 (2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride CAS No. 1346617-33-1

(2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride

Cat. No.: B585853
CAS No.: 1346617-33-1
M. Wt: 283.865
InChI Key: KTGRJTGIWVDSKZ-CVACLNASSA-N
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Description

(2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride is a deuterated analog of (2S)-2-(Diphenylmethyl)pyrrolidine Hydrochloride. Deuterated compounds are often used in scientific research to study metabolic pathways, reaction mechanisms, and pharmacokinetics due to the presence of deuterium, a stable isotope of hydrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride typically involves the deuteration of (2S)-2-(Diphenylmethyl)pyrrolidine. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure.

Industrial Production Methods

Industrial production of deuterated compounds like this compound may involve large-scale hydrogen-deuterium exchange processes. These processes are optimized for high yield and purity, often using specialized reactors and catalysts.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

(2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride has various applications in scientific research, including:

    Chemistry: Used as a reference compound in NMR spectroscopy due to its deuterium content.

    Biology: Studied for its metabolic pathways and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.

    Industry: Utilized in the development of deuterated drugs and other specialized chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride involves its interaction with specific molecular targets and pathways. The presence of deuterium can influence the compound’s metabolic stability and reaction kinetics, making it a valuable tool for studying these effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(Diphenylmethyl)pyrrolidine Hydrochloride
  • Deuterated analogs of other pyrrolidine derivatives

Uniqueness

The uniqueness of (2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride lies in its deuterium content, which provides distinct advantages in scientific research, such as enhanced stability and altered reaction kinetics compared to its non-deuterated counterpart.

Properties

CAS No.

1346617-33-1

Molecular Formula

C17H20ClN

Molecular Weight

283.865

IUPAC Name

(2S)-2-[bis(2,3,4,5,6-pentadeuteriophenyl)methyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C17H19N.ClH/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15;/h1-6,8-11,16-18H,7,12-13H2;1H/t16-;/m0./s1/i1D,2D,3D,4D,5D,6D,8D,9D,10D,11D;

InChI Key

KTGRJTGIWVDSKZ-CVACLNASSA-N

SMILES

C1CC(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Synonyms

(S)-2-[1,1-(Diphenyl-d10)methyl]pyrrolidine; 

Origin of Product

United States

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